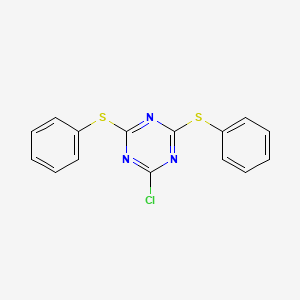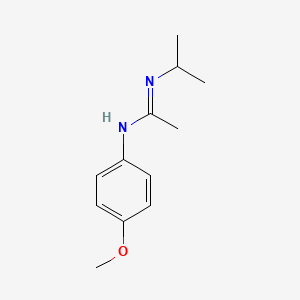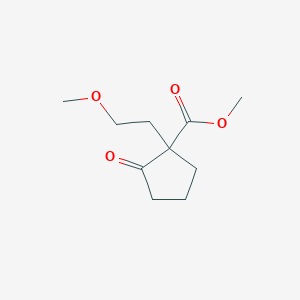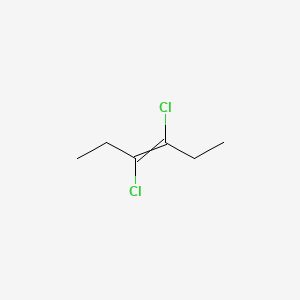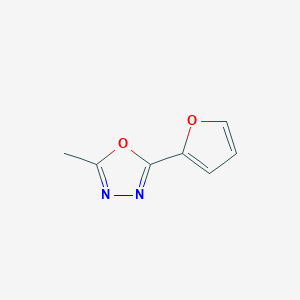
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be synthesized through several methods. One common approach involves the reaction of amidoximes with carboxylic acid derivatives. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This process typically requires the generation of nitrile oxides in situ from chloroximes, which are then treated with nitriles in a basic medium .
Industrial Production Methods
While specific industrial production methods for 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of other heterocyclic compounds.
Substitution: The presence of the furan and methyl groups allows for substitution reactions, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties .
Applications De Recherche Scientifique
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and antifungal properties.
1,2,5-Oxadiazole: Exhibits different chemical reactivity due to its distinct ring structure.
1,3,4-Oxadiazole derivatives: Similar compounds with varying substituents that influence their chemical and biological properties.
Propriétés
Numéro CAS |
50269-83-5 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-(furan-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-9-7(11-5)6-3-2-4-10-6/h2-4H,1H3 |
Clé InChI |
FIKSUZVMTKJWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


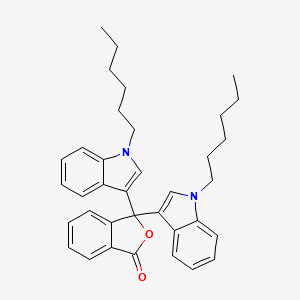
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
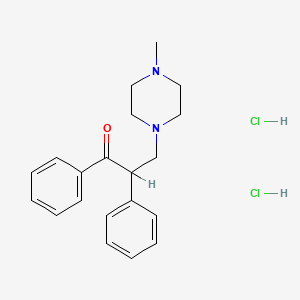
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
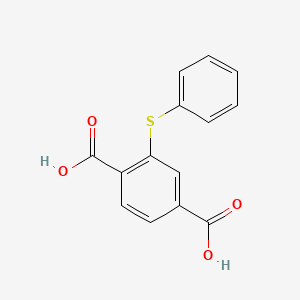
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
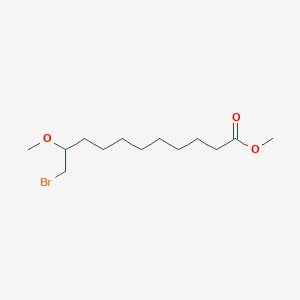
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
